2-chloro-N-propylpyrimidin-4-amine
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Overview
Description
2-chloro-N-propylpyrimidin-4-amine is a chemical compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-propylpyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with propylamine under controlled conditions. One common method includes the following steps:
Starting Material: 2-chloropyrimidine.
Reagent: Propylamine.
Solvent: Anhydrous ethanol.
Reaction Conditions: The reaction mixture is heated under reflux for several hours.
Purification: The product is purified by recrystallization from ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Synthesis: Using large reactors to accommodate higher volumes of reactants.
Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield.
Purification: Employing industrial-scale purification techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-propylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-chloro-N-propylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials science for developing new materials with specific properties
Mechanism of Action
The mechanism of action of 2-chloro-N-propylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-aminopyrimidine: A closely related compound with similar chemical properties.
2-chloro-N-methylpyrimidin-4-amine: Another derivative with a methyl group instead of a propyl group.
2-chloro-N-ethylpyrimidin-4-amine: Similar structure but with an ethyl group.
Uniqueness
2-chloro-N-propylpyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group can affect its solubility, stability, and interaction with biological targets compared to other similar compounds .
Properties
Molecular Formula |
C7H10ClN3 |
---|---|
Molecular Weight |
171.63 g/mol |
IUPAC Name |
2-chloro-N-propylpyrimidin-4-amine |
InChI |
InChI=1S/C7H10ClN3/c1-2-4-9-6-3-5-10-7(8)11-6/h3,5H,2,4H2,1H3,(H,9,10,11) |
InChI Key |
SHLRIIGTRYTDTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC(=NC=C1)Cl |
Origin of Product |
United States |
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